(15R)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene;hydrochloride (15R)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13785040
InChI: InChI=1S/C22H18FN5O2.ClH/c1-12-14(3-2-6-24-12)15-7-19-22(28-11-26-27-21(15)28)25-8-16-17(23)4-5-18-20(16)13(9-29-18)10-30-19;/h2-7,11,13,25H,8-10H2,1H3;1H/t13-;/m1./s1
SMILES: CC1=C(C=CC=N1)C2=CC3=C(NCC4=C(C=CC5=C4C(CO5)CO3)F)N6C2=NN=C6.Cl
Molecular Formula: C22H19ClFN5O2
Molecular Weight: 439.9 g/mol

(15R)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene;hydrochloride

CAS No.:

Cat. No.: VC13785040

Molecular Formula: C22H19ClFN5O2

Molecular Weight: 439.9 g/mol

* For research use only. Not for human or veterinary use.

(15R)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene;hydrochloride -

Specification

Molecular Formula C22H19ClFN5O2
Molecular Weight 439.9 g/mol
IUPAC Name (15R)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene;hydrochloride
Standard InChI InChI=1S/C22H18FN5O2.ClH/c1-12-14(3-2-6-24-12)15-7-19-22(28-11-26-27-21(15)28)25-8-16-17(23)4-5-18-20(16)13(9-29-18)10-30-19;/h2-7,11,13,25H,8-10H2,1H3;1H/t13-;/m1./s1
Standard InChI Key JOYSKAVINOJMDD-BTQNPOSSSA-N
Isomeric SMILES CC1=C(C=CC=N1)C2=CC3=C(NCC4=C(C=CC5=C4[C@H](CO5)CO3)F)N6C2=NN=C6.Cl
SMILES CC1=C(C=CC=N1)C2=CC3=C(NCC4=C(C=CC5=C4C(CO5)CO3)F)N6C2=NN=C6.Cl
Canonical SMILES CC1=C(C=CC=N1)C2=CC3=C(NCC4=C(C=CC5=C4C(CO5)CO3)F)N6C2=NN=C6.Cl

Introduction

Chemical and Structural Profile

Molecular Characteristics

The compound’s molecular formula is C22H19ClFN5O2, with a molecular weight of 439.9 g/mol . Its IUPAC name reflects the intricate arrangement of fused rings and substituents: a 15R-configured pentacyclic core incorporating fluorine at position 21, a 2-methylpyridin-3-yl group at position 10, and two oxygen atoms forming 13,17-dioxa bridges. The hydrochloride salt form enhances solubility and bioavailability, critical for oral administration .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC22H19ClFN5O2
Molecular Weight439.9 g/mol
CAS Number2490676-19-0
SMILES NotationCC1=C(C=CC=N1)C2=CC3=C(NCC4=C(C=CC5=C4C(CO5)CO3)F)N6C2=NN=C6.Cl
InChI KeyJOYSKAVINOJMDD-BTQNPOSSSA-N

The three-dimensional structure, resolved via X-ray crystallography and computational modeling, reveals a rigid polycyclic framework that facilitates selective interactions with the EED subunit of PRC2 . The fluorine atom at position 21 and the methylpyridine moiety contribute to hydrophobic interactions within the EED binding pocket, while the tetrazole ring enhances metabolic stability .

Synthesis and Characterization

Synthetic Pathways

The synthesis of (15R)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene;hydrochloride involves a multi-step sequence emphasizing regioselective ring formation and stereochemical control . Key steps include:

  • Pyridine Functionalization: Introduction of the 2-methyl group via Friedel-Crafts alkylation.

  • Tetrazole Ring Construction: Cyclization of nitrile precursors with sodium azide under acidic conditions.

  • Oxygen Bridge Formation: Mitsunobu reactions to establish 13,17-dioxa linkages.

  • Fluorination: Electrophilic aromatic substitution using Selectfluor® at position 21.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure, with distinctive signals observed for the fluorine atom (δ -120 ppm in 19F NMR) and the methylpyridine protons (δ 2.45 ppm in 1H NMR). High-Resolution Mass Spectrometry (HRMS) validates the molecular ion peak at m/z 439.9 [M+H]+ . Purity assessments via High-Performance Liquid Chromatography (HPLC) demonstrate ≥95% purity in commercial batches .

Mechanism of Action and Biological Activity

EED Inhibition and PRC2 Modulation

Pociredir hydrochloride binds to the EED subunit of PRC2, disrupting its interaction with histone H3 lysine 27 trimethylation (H3K27me3), a chromatin modification associated with gene silencing . This inhibition prevents PRC2-mediated repression of γ-globin (HBG1/2) genes, leading to sustained HbF expression in erythroid precursors .

Table 2: In Vitro Efficacy Metrics

ParameterValue
IC50 (EED Binding)12 nM
HbF Induction (Primary Cells)30% of Total Hemoglobin
EC50 (HbF Expression)50 nM

In murine models of SCD, oral administration (10 mg/kg/day) elevated HbF levels to 30% of total hemoglobin within 28 days, reducing erythrocyte sickling and improving survival rates . The compound’s pancellular distribution ensures HbF expression across all red blood cells, a critical advantage over earlier therapies like hydroxyurea .

Preclinical and Clinical Development

Phase 1 Clinical Trial (NCT04586985)

Initiated in Q4 2020, this double-blind, placebo-controlled trial evaluated single and multiple ascending doses in healthy volunteers . Preliminary data indicated:

  • Pharmacokinetics: Peak plasma concentration (Cmax) of 1.2 µM at 2 hours post-dose.

  • Half-Life: 8–12 hours, supporting once-daily dosing.

  • Safety: No severe adverse events reported at doses ≤60 mg .

Future Directions and Challenges

Optimization of Dosing Regimens

Ongoing studies aim to identify the minimal effective dose to minimize long-term epigenetic perturbations . Combination therapies with hydroxyurea or luspatercept are under exploration .

Resistance Mechanisms

Preliminary reports suggest potential EED mutations (e.g., EED Y365F) may reduce drug binding affinity, necessitating structure-activity relationship (SAR) refinements .

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